5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
Description
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGZDROULOXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Coupling with Pyridine: The final step involves coupling the thiazole ring with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Structural Features
The compound features a thiazole ring, a piperazine moiety, and a pyridine group, which contribute to its diverse biological activities. The presence of these functional groups allows for interactions with various biological targets.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Research indicates that derivatives of thiazole and piperazine exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a related compound displayed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against E. coli and 10 µg/mL against S. aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
Anticancer Research
There is ongoing research into the anticancer properties of thiazole derivatives. The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways. For example, compounds similar to this one have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Neuropharmacology
The piperazine ring structure allows for interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders. Preliminary studies suggest potential anxiolytic and antidepressant effects.
Case Study 1: Antimicrobial Efficacy
A study published in the Oriental Journal of Chemistry evaluated the antimicrobial efficacy of various synthesized thiazole derivatives, including those related to the compound . The results indicated that several derivatives exhibited significant antibacterial activity against common pathogens .
Case Study 2: Anticancer Activity
Research conducted by Prabhakar et al. focused on synthesizing new thiazole derivatives and assessing their anticancer properties through molecular docking studies. The findings revealed promising interactions with cancer cell lines, indicating that modifications to the thiazole structure could enhance cytotoxicity .
Mechanism of Action
The mechanism of action of 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Receptor Binding: It binds to certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: The compound affects various biochemical pathways, leading to altered cellular functions and potentially therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-amine
- Structural Difference : The piperazine is substituted with a phenyl group instead of 2,3-dimethylphenyl.
- Impact: Removal of the methyl groups reduces steric hindrance and lipophilicity, which may alter binding affinity to targets like serotonin or dopamine receptors.
8-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0376)
- Structural Difference: Replaces the thiazole-pyridine core with a triazoloquinazolinone scaffold.
- The fluorophenyl group adds electronegativity, which could influence metabolic stability .
Piperazine Substitution Variations
3-(3-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0422)
- Structural Difference : Substitutes the 2,3-dimethylphenyl group with a pyridinyl moiety on the piperazine.
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3)
Table: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Research Implications and Gaps
- Activity Data : The evidence lacks explicit biological data (e.g., IC₅₀, receptor binding). Future studies should prioritize assays comparing affinities for targets like 5-HT₁A or σ receptors, where piperazine derivatives are often active.
- Synthetic Feasibility: The thiazole-pyridine core (target compound) may offer easier synthesis compared to triazoloquinazolinones (E543-0376/0422), which require multi-step cyclization .
- SAR Insights : The 2,3-dimethylphenyl group’s role in enhancing bioavailability or target engagement remains speculative without experimental validation.
Biological Activity
5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 307.38 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a pyridine group, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 307.38 g/mol |
| IUPAC Name | 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is accomplished via nucleophilic substitution reactions.
- Carbonyl Addition : The carbonyl group is incorporated through acylation reactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazole and piperazine have been shown to inhibit the proliferation of various cancer cell lines:
- Caco-2 Cells : The compound demonstrated a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : Some derivatives displayed varying levels of activity against A549 lung cancer cells, suggesting potential for further development.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiazole derivatives. Compounds similar to 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine have shown efficacy against resistant strains of bacteria and fungi:
- Gram-positive Bacteria : Certain thiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Fungal Infections : Broad-spectrum antifungal activity has been reported against drug-resistant Candida strains .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Binding : It interacts with various receptors, modulating their activity and leading to therapeutic effects.
Study on Anticancer Activity
In a comparative study involving multiple thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly enhanced anticancer activity across different cell lines. For example, the introduction of halogen groups at specific positions led to improved efficacy against both Caco-2 and A549 cells .
Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazole derivatives showed that modifications to the piperazine ring could enhance activity against resistant strains. Compounds with a pyridine moiety were particularly effective against Gram-negative bacteria .
Q & A
Q. What synthetic routes are recommended for preparing 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine?
The synthesis typically involves modular assembly of the piperazine-thiazole core. Key steps include:
- Piperazine intermediate preparation : React 2,3-dimethylphenylpiperazine with a carbonylating agent (e.g., phosgene or triphosgene) to generate the 1-carbonyl-piperazine moiety .
- Thiazole ring formation : Use a Hantzsch thiazole synthesis approach, combining a nitrile (e.g., 3-(pyridin-2-yl)-4-aminothiazole precursor) with a thioamide or thiourea derivative under acidic conditions .
- Coupling reaction : Link the piperazine-carbonyl intermediate to the thiazole-amine via amide bond formation, using coupling agents like EDCI/HOBt or DCC .
Purification often involves column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from DMSO/water .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : Use H NMR and C NMR to verify substituent positions and piperazine-thiazole connectivity. Aromatic protons in the pyridinyl and dimethylphenyl groups appear as distinct multiplet signals .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or intermolecular interactions, particularly for the thiazole-piperazine linkage .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers screen its biological activity in preliminary assays?
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC values to reference drugs like doxorubicin .
- Enzyme inhibition : Test against kinases or carbonic anhydrases via fluorometric or colorimetric assays (e.g., hCA I/II inhibition using 4-nitrophenyl acetate hydrolysis) .
- Antimicrobial screening : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Piperazine modifications : Replace 2,3-dimethylphenyl with fluorophenyl or benzyl groups to enhance lipophilicity and blood-brain barrier penetration .
- Thiazole substitutions : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position to improve binding to hydrophobic enzyme pockets .
- Pyridinyl ring variation : Test pyridin-3-yl or pyrimidin-2-yl analogs to evaluate π-π stacking interactions with target proteins .
- Bioisosteric replacements : Substitute the thiazole ring with oxazole or 1,2,4-triazole to modulate metabolic stability .
Q. What computational strategies support target identification and binding mode analysis?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or carbonic anhydrases. Focus on hydrogen bonding with the thiazole-amine and hydrophobic contacts with the dimethylphenyl group .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility of the piperazine-carbonyl linker .
- Pharmacophore modeling : Identify essential features (e.g., aromatic centroid, hydrogen bond donors) using MOE or Phase .
Q. How can contradictory data in biological assays be resolved?
- Assay standardization : Validate cytotoxicity protocols using multiple cell lines and controls (e.g., cisplatin as a positive control) to rule out false negatives .
- Metabolic interference : Test for off-target effects via CYP450 inhibition assays (e.g., CYP3A4/2D6) to explain discrepancies in in vivo vs. in vitro activity .
- Impurity profiling : Use LC-MS to detect synthetic byproducts (e.g., unreacted thiourea intermediates) that may skew results .
Q. What strategies improve solubility and bioavailability?
- Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
- Prodrug design : Conjugate the thiazole-amine with acetyl or PEG groups to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve oral bioavailability .
Methodological Notes
- Synthetic scalability : Optimize reaction conditions (e.g., solvent-free cyclization or microwave-assisted synthesis) to reduce reaction times from hours to minutes .
- Data reproducibility : Adhere to OECD guidelines for analytical validation (e.g., ≥3 independent replicates per assay) .
- Safety protocols : Follow GHS hazard statements (e.g., H315/H319 for skin/eye irritation) and use fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
